1-(2,4-Dichlorophenyl)cyclopropanamine
Overview
Description
1-(2,4-Dichlorophenyl)cyclopropanamine is an organic compound with the chemical formula C9H9Cl2N. It is a cyclopropane derivative that has gained attention due to its potential therapeutic and environmental applications. This compound appears as a white solid and is slightly unstable at room temperature .
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)cyclopropanamine typically involves the reaction of cyclopropane with 2,4-dichlorophenylacetyl chloride . The specific reaction conditions and steps can vary based on laboratory conditions and the experience of the experimenter . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and efficiency.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)cyclopropanamine can be compared with other similar compounds such as:
1-(2,4-Dichlorophenyl)cyclopropan-1-amine: This compound has a similar structure but may have different chemical properties and applications.
2,4-Dichlorophenylacetyl chloride: This is a precursor in the synthesis of this compound and has its own unique applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKHNVROXMHDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640622 | |
Record name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864263-95-6 | |
Record name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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